

Physicochemical Properties of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-Hydroxy-5-iodonicotinic acid**. Due to the limited availability of experimental data for this specific compound, this guide also includes experimentally determined properties of the parent compound, 6-Hydroxynicotinic acid, for comparative analysis. Furthermore, predicted values for **6-Hydroxy-5-iodonicotinic acid** and its derivatives are presented to offer insights into its molecular characteristics. This document details a synthesis protocol for the tautomeric form, 2-hydroxy-5-iodonicotinic acid, and outlines standard experimental methodologies for determining key physicochemical parameters. A logical workflow for the synthesis and characterization of novel compounds like **6-Hydroxy-5-iodonicotinic acid** is also provided.

Introduction

6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a metabolite of nicotinic acid. The introduction of an iodine atom at the 5-position of the pyridine

ring is expected to significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making their accurate assessment essential for drug discovery and development. This guide aims to consolidate the available information and provide a framework for the experimental characterization of this compound.

Physicochemical Properties

Experimental data for **6-Hydroxy-5-iodonicotinic acid** is not readily available in the public domain. Therefore, this section presents a combination of experimental data for the parent compound, 6-Hydroxynicotinic acid, and computationally predicted data for the iodo-derivative and its methyl ester.

Table 1: Comparison of Physicochemical Properties

Property	6-Hydroxynicotinic acid (Experimental/Predicted)	6-Hydroxy-5-iodonicotinic acid (Predicted)	2-Hydroxy-5-iodonicotinic acid methyl ester (Predicted)
Molecular Formula	C ₆ H ₅ NO ₃ [1]	C ₆ H ₄ INO ₃	C ₇ H ₆ INO ₃ [2]
Molecular Weight	139.11 g/mol [1]	265.03 g/mol	279.03 g/mol [2]
Melting Point	314-316 °C[3]	No Data Available	No Data Available
Boiling Point	No Data Available	No Data Available	No Data Available
pKa (acidic)	3.80 ± 0.50 (Predicted)[4]	No Data Available	No Data Available
logP	-0.5 (Predicted)[1]	No Data Available	0.5 (Predicted)[2]
Solubility	Soluble in water[4]	No Data Available	No Data Available

Experimental Protocols

Synthesis of 2-Hydroxy-5-iodonicotinic acid

A synthesis of the tautomer, 2-hydroxy-5-iodonicotinic acid, has been reported. The following protocol is adapted from the available literature:

Materials:

- 2-Hydroxynicotinic acid
- N-Iodosuccinimide (NIS)
- N,N-Dimethylformamide (DMF)
- Water
- Methanol (MeOH)

Procedure:

- A mixture of 2-hydroxynicotinic acid (1.0 eq) and N-iodosuccinimide (1.3 eq) in N,N-dimethylformamide is prepared.
- The reaction mixture is stirred at room temperature for 1 hour, protected from light.
- The mixture is then heated to 50 °C and stirred for 20 hours.
- Upon completion, the majority of the DMF is removed by distillation under reduced pressure.
- Water is added to the residue, and the mixture is stirred at room temperature for 1 hour, followed by stirring at 0 °C for 1 hour.
- The precipitated solid is collected by filtration.
- The resulting solid is suspended in methanol and stirred at room temperature for 2 hours.
- The mixture is filtered again, washed with methanol, and dried under vacuum to yield the target compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
- For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C/min.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Aqueous Solubility

The equilibrium solubility of a compound in water can be determined using the shake-flask method.

Procedure:

- An excess amount of the solid compound is added to a known volume of distilled water in a sealed container.
- The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Procedure:

- A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

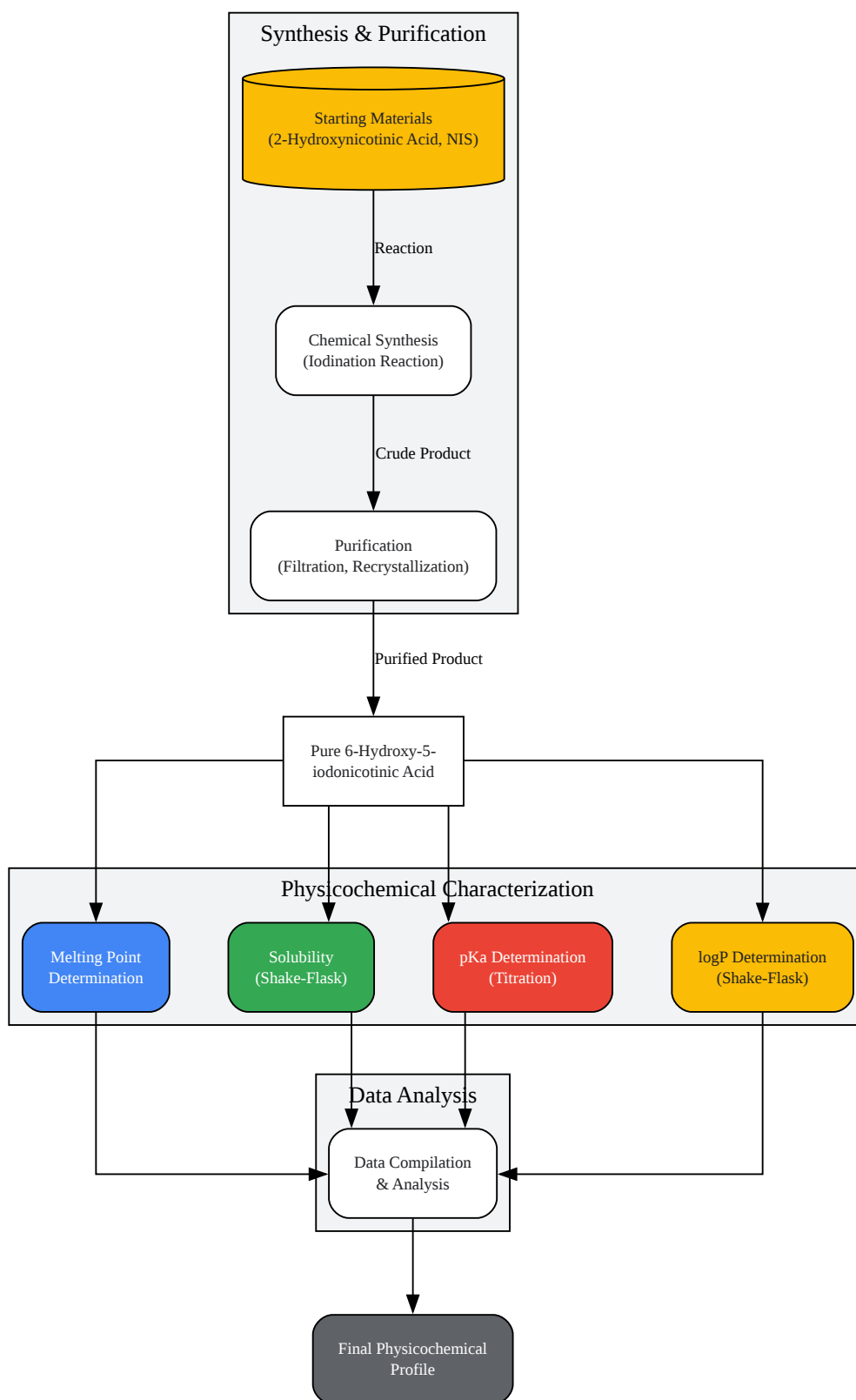
The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method.

Procedure:

- A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound such as **6-Hydroxy-5-iodonicotinic acid**.



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Workflow for Synthesis and Physicochemical Characterization.

Conclusion

While experimental data on the physicochemical properties of **6-Hydroxy-5-iodonicotinic acid** are scarce, this guide provides a valuable resource for researchers by consolidating predicted data, a relevant synthesis protocol, and standard methodologies for experimental determination. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental investigation is warranted to fully elucidate the physicochemical profile of **6-Hydroxy-5-iodonicotinic acid** and its potential as a scaffold in drug discovery.

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